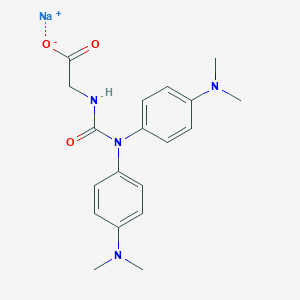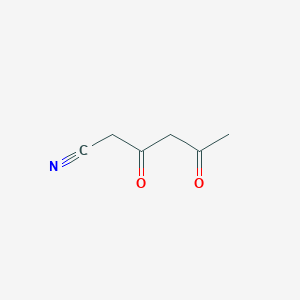
3-(Pyridin-4-YL)propanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)propanal can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of the 4-pyridinecarboxaldehyde reacting with the propanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-YL)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Pyridin-4-YL)propanoic acid.
Reduction: 3-(Pyridin-4-YL)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(Pyridin-4-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-YL)propanal involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-Pyridinyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Pyridinepropionic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-4-YL)propanal is unique due to the presence of both a pyridine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.
Properties
IUPAC Name |
3-pyridin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPLJNLRIKFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627124 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120690-80-4 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?
A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a this compound derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []
Q2: Can you provide an example of a specific this compound derivative employed in recent research and its structural characterization?
A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a this compound derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of this compound derivatives as ligands in coordination chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
![4-Sulfocalix[4]arene](/img/structure/B40631.png)



![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)






